2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF, CAS: 89059-46-1) is a highly regulated polychlorinated dibenzofuran (PCDF) utilized globally as a critical analytical reference standard and toxicological probe. As one of the 17 toxic 2,3,7,8-substituted dioxin-like compounds, it functions as a potent aryl hydrocarbon receptor (AhR) agonist. In procurement contexts—primarily for environmental testing laboratories, food safety agencies, and toxicology research organizations—2,3,7,8-TCDF is sourced as a high-purity native standard or isotopically labeled surrogate to enable exact congener quantification via Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS). Its procurement is driven by strict regulatory requirements for isomer-specific reporting, where baseline properties such as its precise mass-to-charge ratio, specific chromatographic retention indices, and defined Toxic Equivalency Factor (TEF) dictate its indispensable role in compliance workflows [1].
In both regulatory analysis and mechanistic toxicology, substituting 2,3,7,8-TCDF with other tetrachlorinated isomers, broad PCDF mixtures, or the benchmark 2,3,7,8-TCDD is scientifically and legally unviable. Environmental and food safety regulations mandate the calculation of Total Toxic Equivalence (TEQ), which requires the exact quantification of 2,3,7,8-TCDF distinct from the other 37 possible TCDF isomers. Using a generic TCDF mixture for calibration leads to co-elution errors and failure to meet the strict <25% valley resolution requirements mandated by standardized methods. Furthermore, in toxicological models, 2,3,7,8-TCDF exhibits vastly different metabolic clearance rates and a distinct TEF (0.1) compared to 2,3,7,8-TCDD (1.0). Procuring the exact 2,3,7,8-TCDF congener is therefore an absolute requirement to prevent false-positive regulatory reporting, ensure accurate risk assessments, and maintain ISO/IEC 17025 laboratory accreditation [1].
Accurate environmental risk assessment relies on the WHO-TEF system, which normalizes the toxicity of dioxin-like compounds to 2,3,7,8-TCDD. 2,3,7,8-TCDF has a strictly defined WHO-TEF of 0.1, meaning it is assessed as having 10% of the toxic potency of TCDD in mammalian systems. Procurement of pure 2,3,7,8-TCDF is necessary to build calibration curves that accurately reflect this specific potency, as substitution with 1,2,3,7,8-PeCDF (TEF = 0.03) or TCDD (TEF = 1.0) would mathematically skew the final TEQ reporting of a sample by orders of magnitude[1].
| Evidence Dimension | Mammalian Toxic Equivalency Factor (WHO-TEF) |
| Target Compound Data | 0.1 (2,3,7,8-TCDF) |
| Comparator Or Baseline | 1.0 (2,3,7,8-TCDD) / 0.03 (1,2,3,7,8-PeCDF) |
| Quantified Difference | 10-fold lower potency than TCDD; 3.3-fold higher than 1,2,3,7,8-PeCDF |
| Conditions | WHO 2005 standardized mammalian risk assessment criteria |
Laboratories must procure this specific congener to accurately calculate and report legally defensible TEQ values in environmental and food matrices.
In high-resolution mass spectrometry workflows, 2,3,7,8-TCDF must be chromatographically separated from closely eluting, non-toxic TCDF isomers. Standardized methods (e.g., EPA 1613B) require that the valley height between 2,3,7,8-TCDF and its closest eluting isomers (such as 2,3,4,8-TCDF) must be less than or equal to 25% on a 5% phenyl capillary column. Procuring high-purity 2,3,7,8-TCDF reference material allows analysts to verify column performance and establish exact retention time windows, preventing the overestimation of toxicity that occurs when generic TCDF mixtures co-elute[1].
| Evidence Dimension | Chromatographic Valley Resolution |
| Target Compound Data | ≤ 25% valley height required for 2,3,7,8-TCDF |
| Comparator Or Baseline | Co-eluting non-2,3,7,8-substituted isomers (e.g., 2,3,4,8-TCDF) |
| Quantified Difference | Strict separation requirement vs. unresolved baseline mixtures |
| Conditions | GC-HRMS using DB-5 (or equivalent) stationary phase |
Procuring exact 2,3,7,8-TCDF standards is mandatory to prove instrument resolution compliance during regulatory laboratory audits.
While 2,3,7,8-TCDF and 2,3,7,8-TCDD both strongly bind the AhR, their in vivo toxicokinetics are vastly different, dictating their selection in study designs. 2,3,7,8-TCDF is susceptible to cytochrome P450 (CYP1A)-mediated oxidation at the furan oxygen, resulting in a relatively rapid biological half-life of approximately 2 days in rodent models. In stark contrast, 2,3,7,8-TCDD resists metabolism, exhibiting a half-life of 15 to 24 days. Toxicology researchers procure 2,3,7,8-TCDF specifically when a model requires potent, yet rapidly cleared (reversible), AhR activation, which cannot be achieved using TCDD[1].
| Evidence Dimension | In vivo biological half-life (Rodent model) |
| Target Compound Data | ~2 days (2,3,7,8-TCDF) |
| Comparator Or Baseline | ~15-24 days (2,3,7,8-TCDD) |
| Quantified Difference | 7.5x to 12x faster metabolic clearance for TCDF |
| Conditions | In vivo rodent toxicokinetic assays tracking hepatic and adipose tissue clearance |
Researchers must select 2,3,7,8-TCDF over TCDD when designing experiments that require acute AhR pathway activation without long-term bioaccumulation.
Because 2,3,7,8-TCDF requires strict chromatographic separation from other isomers (≤25% valley resolution), high-purity native and 13C-labeled 2,3,7,8-TCDF standards are procured by environmental laboratories to establish retention time windows, perform isotope dilution quantification, and validate GC-HRMS system performance prior to analyzing municipal, industrial, or environmental samples[1].
European Union regulations strictly limit the maximum levels of dioxins and furans in food and feed. Testing laboratories procure 2,3,7,8-TCDF to accurately calculate the WHO-TEQ contribution of this specific congener (TEF = 0.1), ensuring that agricultural exports and consumer products do not exceed legally permissible toxicity thresholds [2].
Due to its rapid metabolic clearance (~2-day half-life in rodents) compared to TCDD, 2,3,7,8-TCDF is the preferred procurement choice for researchers investigating acute, reversible aryl hydrocarbon receptor activation, allowing for the study of transient gene expression changes without the confounding effects of long-term bioaccumulation [3].
Acute Toxic;Irritant